molecular formula C7H5N3O B139319 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) CAS No. 132252-29-0

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI)

Cat. No. B139319
M. Wt: 147.13 g/mol
InChI Key: QDDRNNSDTXRGMN-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as Olaparib, which is a PARP inhibitor used in cancer therapy.

Mechanism Of Action

The mechanism of action of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which results in cell death. The compound selectively targets cancer cells that have defects in DNA repair pathways, making it a promising candidate for cancer therapy.

Biochemical And Physiological Effects

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by inhibiting PARP enzymes. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, the compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is its potent PARP inhibition activity, which makes it a promising candidate for cancer therapy. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of the compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI). One of the future directions is the development of more potent and selective PARP inhibitors that can overcome the limitations of current PARP inhibitors. Another future direction is the investigation of the compound's potential applications in the treatment of inflammatory diseases. Additionally, the compound's potential use in combination therapy with chemotherapy and radiation therapy should be further explored. Finally, the development of new synthesis methods for the compound should be investigated to improve its yield and purity.
Conclusion:
In conclusion, 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a potent PARP inhibitor that has shown promising results in cancer therapy. The compound's anti-inflammatory effects also make it a potential candidate for the treatment of inflammatory diseases. However, the compound's low solubility in water may limit its use in certain applications. Future research should focus on the development of more potent and selective PARP inhibitors, investigation of the compound's potential applications in combination therapy, and the development of new synthesis methods for the compound.

Synthesis Methods

The synthesis of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the reaction of 4-cyano-1H-imidazole with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has found applications in various scientific research fields such as medicinal chemistry, biochemistry, and cancer research. The compound is a potent PARP inhibitor and has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer.

properties

IUPAC Name

5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-7-6(2-1-3-11)9-5-10-7/h5,11H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDRNNSDTXRGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile

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